methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
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Overview
Description
Methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Functionalization of the indole ring: The indole ring is then functionalized with the necessary substituents, including the bromomethyl group and the trimethoxy group.
Coupling reactions: The functionalized indole is coupled with other intermediates to form the final compound. .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in targeting cancer cells and microbial infections.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar compounds to methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate include other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: Used in the synthesis of various pharmaceuticals.
Tryptophan: An essential amino acid with a similar indole core
Properties
CAS No. |
129953-19-1 |
---|---|
Molecular Formula |
C28H28BrN3O9 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C28H28BrN3O9/c1-12(33)41-17-9-16-19(20-22(17)31-28(2,25(20)34)27(36)40-6)14(10-29)11-32(16)26(35)15-7-13-8-18(37-3)23(38-4)24(39-5)21(13)30-15/h7-9,14,30-31H,10-11H2,1-6H3 |
InChI Key |
FHZABVWOHCBVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C3C(CN(C3=C1)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)C(N2)(C)C(=O)OC |
Origin of Product |
United States |
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